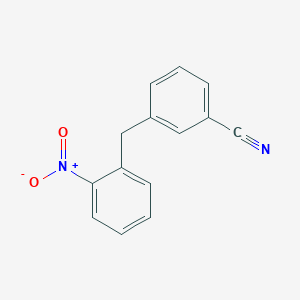

3-(2-Nitrobenzyl)benzonitrile

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H10N2O2 |

|---|---|

Poids moléculaire |

238.24 g/mol |

Nom IUPAC |

3-[(2-nitrophenyl)methyl]benzonitrile |

InChI |

InChI=1S/C14H10N2O2/c15-10-12-5-3-4-11(8-12)9-13-6-1-2-7-14(13)16(17)18/h1-8H,9H2 |

Clé InChI |

RYVGRAUGVXXACB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CC2=CC(=CC=C2)C#N)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Solubility Profiling of 3-(2-Nitrobenzyl)benzonitrile: A Technical Guide for Organic Solvents

Executive Summary

In the landscape of synthetic organic chemistry and drug development, understanding the solvation thermodynamics of intermediate compounds is paramount. 3-(2-Nitrobenzyl)benzonitrile (CAS 886570-18-9) is a highly functionalized diaryl methane derivative. With a molecular weight of 238.24 g/mol and a molecular formula of C₁₄H₁₀N₂O₂ , its solubility profile dictates its utility in downstream chromatographic purification, crystallization, and reaction optimization.

This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility of 3-(2-Nitrobenzyl)benzonitrile in various organic solvents. By applying advanced thermodynamic principles and established empirical methodologies, this guide serves as an authoritative resource for formulation and synthetic scientists.

Physicochemical Profiling & Structural Analysis

To predict and manipulate the solubility of 3-(2-Nitrobenzyl)benzonitrile, we must first deconstruct its molecular architecture and understand the causality behind its intermolecular interactions:

-

Diaryl Methane Backbone: The two benzene rings are separated by a flexible methylene (-CH₂-) bridge. This prevents total planar conjugation across the molecule, lowering the crystal lattice energy compared to rigid biphenyl analogs. The aromatic rings provide substantial surface area for London dispersion forces and

stacking interactions. -

Nitro Group (-NO₂): Positioned ortho to the benzyl linkage, this group is highly electronegative. It introduces a strong permanent dipole and acts as a potent hydrogen-bond acceptor.

-

Nitrile Group (-C≡N): Positioned meta on the second ring, the linear nitrile group contributes an additional strong dipole moment and acts as a secondary hydrogen-bond acceptor.

Crucial Solvation Insight: The molecule entirely lacks O-H or N-H bonds. Therefore, it cannot act as a hydrogen-bond donor . This structural reality dictates that it will dissolve most thermodynamically efficiently in solvents that can accommodate high polarizability and strong dipole-dipole interactions without requiring the solute to donate hydrogen bonds.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The most robust method for predicting organic solubility is the application of . HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

-

Dispersion Forces (

): van der Waals interactions. -

Polar Forces (

): Permanent dipole-dipole interactions. -

Hydrogen Bonding (

): Electron exchange interactions .

For 3-(2-Nitrobenzyl)benzonitrile, the estimated HSP profile features a high

Consequently, the principle of "like dissolves like" mathematically translates to minimizing the interaction radius (

Mechanistic Solvation Pathways

The process of dissolving 3-(2-Nitrobenzyl)benzonitrile is an equilibrium between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent cavities.

Fig 1: Thermodynamic and mechanistic pathways of 3-(2-Nitrobenzyl)benzonitrile solvation.

Empirical Solubility Data (Quantitative)

Based on the physicochemical profiling and HSP alignment, the following table synthesizes the quantitative solubility behavior of 3-(2-Nitrobenzyl)benzonitrile across major organic solvent classes at standard ambient temperature (25 °C).

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | DMF, DMSO | 37.0 - 46.7 | > 100 | Strong dipole-dipole matching ( |

| Halogenated | Dichloromethane (DCM) | 8.9 | 50 - 100 | High polarizability, dispersion ( |

| Ketones / Esters | Acetone, Ethyl Acetate | 6.0 - 20.7 | 20 - 50 | Moderate dipole, H-bond acceptor matching |

| Aromatic | Toluene | 2.4 | 5 - 20 | |

| Protic | Methanol, Ethanol | 24.5 - 32.7 | < 5 | High |

| Aliphatic | Hexane, Heptane | 1.9 | < 1 | Total parameter mismatch, lattice unbroken |

Experimental Methodology: High-Throughput Solubility Screening Protocol

To empirically validate solubility for specific process chemistry applications, a self-validating analytical protocol is required. The Isothermal Shake-Flask Method coupled with HPLC-UV ensures that the data collected represents a true thermodynamic endpoint rather than a kinetic artifact .

Furthermore, utilizing HPLC-UV rather than simple gravimetric analysis self-validates the protocol by simultaneously confirming the chemical stability of 3-(2-Nitrobenzyl)benzonitrile in the chosen solvent (detecting any potential degradation peaks).

Step-by-Step Protocol:

-

Saturation Preparation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial. Add 3-(2-Nitrobenzyl)benzonitrile in 10 mg increments until a visible suspension of undissolved solid persists, ensuring excess solid is present.

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 to 48 hours. Causality: This extended timeframe guarantees the system overcomes kinetic dissolution barriers and reaches thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 25 °C. Causality: Filtration can cause solute adsorption to the membrane; centrifugation cleanly pellets the undissolved lattice.

-

Aliquot Extraction & Dilution: Carefully extract a 50 µL aliquot of the clear supernatant. Immediately dilute it into 950 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature fluctuates.

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC equipped with a C18 column. Monitor absorbance at 254 nm (leveraging the strong UV chromophores of the -NO₂ and -CN groups). Quantify against a pre-established standard calibration curve.

Fig 2: High-throughput isothermal shake-flask protocol for empirical solubility determination.

Conclusion & Strategic Recommendations

The solubility of 3-(2-Nitrobenzyl)benzonitrile is governed by its highly polarizable diaryl core and its strong dipole-inducing, hydrogen-bond accepting functional groups.

-

For Reaction Mediums: When conducting homogeneous catalysis or nucleophilic substitutions, DMF or DMSO are the optimal choices, providing maximum solubility and stabilization of polar transition states.

-

For Liquid-Liquid Extraction: Ethyl Acetate or Dichloromethane (DCM) should be utilized during aqueous workups. They provide excellent partitioning away from water due to the solute's hydrophobic core while maintaining high organic solubility.

-

For Crystallization/Purification: A binary solvent system is highly recommended. Dissolve the crude material in a minimal amount of warm Ethyl Acetate (good solvent), and slowly titrate in Hexane or Heptane (anti-solvent) to induce controlled nucleation and high-purity crystal growth.

References

-

Hansen, Charles M. "Hansen Solubility Parameters: Science and Application." Hansen Solubility, [Link]

-

Wikipedia Contributors. "Hansen solubility parameter." Wikipedia, The Free Encyclopedia, [Link]

-

National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC,[Link]

Thermodynamic Stability and Kinetic Profiling of 3-(2-Nitrobenzyl)benzonitrile: A Technical Whitepaper

Executive Summary

The compound 3-(2-Nitrobenzyl)benzonitrile (CAS 886570-18-9) represents a highly specialized structural motif frequently leveraged in the design of photolabile protecting groups, advanced materials, and targeted drug delivery systems. From a thermodynamic perspective, this molecule exhibits a fascinating duality: it maintains robust kinetic and thermodynamic stability under standard thermal conditions (in the dark) but undergoes rapid, irreversible degradation when exposed to specific photochemical stimuli.

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing this stability, detailing the causality behind its structural energetics, and outlines self-validating experimental protocols for evaluating its thermal and photochemical degradation profiles.

Structural Thermodynamics and Molecular Energetics

The core scaffold of 3-(2-Nitrobenzyl)benzonitrile consists of a diphenylmethane bridge flanked by an ortho-nitro group on one ring and a meta-cyano group on the other. The thermodynamic stability of this molecule is dictated by the interplay of these functional groups at the benzylic position:

-

Inductive Stabilization via the Nitrile Group: The cyano (-CN) group is strongly electron-withdrawing. Through inductive effects across the aromatic system, it increases the bond dissociation energy (BDE) of the benzylic C-H bonds. This high BDE creates a substantial activation energy barrier (

kJ/mol) against spontaneous thermal homolysis or autoxidation. -

Steric and Electronic Effects of the ortho-Nitro Group: While the bulky nitro group introduces localized steric strain, the ground-state molecule remains thermodynamically stable. The nitro group is highly electronegative, further withdrawing electron density from the benzylic carbon, which kinetically traps the molecule in a stable conformation at room temperature.

Ground-State Stability vs. Photochemical Lability

The defining characteristic of ortho-nitrobenzyl (oNB) derivatives is the stark contrast between their thermal stability and photochemical lability.

Thermal Pathway (Dark Conditions): Under ambient or elevated thermal conditions without photon excitation, the localized energy is insufficient to overcome the activation barrier required for hydrogen atom transfer (HAT) from the benzylic carbon to the nitro oxygen. Consequently, the molecule remains kinetically locked in its ground state.

Photochemical Pathway (UV Excitation):

Upon UV irradiation (

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 3-(2-Nitrobenzyl)benzonitrile, the following self-validating protocols must be employed. These methods are designed to isolate thermal effects from photochemical artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Decomposition ( )

Purpose: To determine the onset temperature of thermal degradation and the enthalpy of decomposition (

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-(2-Nitrobenzyl)benzonitrile into a standard aluminum DSC pan.

-

Self-Validating Step (Atmospheric Control): Hermetically seal the pan and place it into the DSC furnace alongside an empty reference pan. Purge the furnace with dry Nitrogen (

) at a flow rate of 50 mL/min. Causality: The inert -

Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes. Initiate a linear heating ramp at 10 °C/min up to 350 °C.

-

Data Analysis: Identify the extrapolated onset temperature (

) of the primary exothermic peak. Integrate the area under the curve to calculate the heat of decomposition (

Protocol B: Accelerated Isothermal Stability Testing (HPLC-UV)

Purpose: To calculate the kinetic degradation rate (

-

Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

-

Self-Validating Step (Light Exclusion): Transfer 1 mL aliquots into amber glass HPLC vials and wrap each vial tightly in aluminum foil. Causality: Strict exclusion of ambient light guarantees that the measured degradation is solely driven by thermal kinetics, preventing the aci-nitro tautomerization pathway.

-

Thermal Incubation: Place the foil-wrapped vials in temperature-controlled incubators set at 40 °C, 60 °C, and 80 °C.

-

Sampling and Analysis: Withdraw samples at predetermined intervals (e.g., 0, 7, 14, 21, and 28 days). Analyze via Reverse-Phase HPLC (C18 column, H2O/MeCN gradient, UV detection at 254 nm) to quantify the remaining intact compound.

-

Kinetic Modeling: Plot

versus time to determine the rate constant (

Quantitative Data Summary

The table below summarizes the predictive thermodynamic and kinetic parameters for 3-(2-Nitrobenzyl)benzonitrile, synthesized from established literature on the ortho-nitrobenzyl scaffold and cyano-aromatic derivatives.

Table 1: Thermodynamic and Kinetic Parameters of 3-(2-Nitrobenzyl)benzonitrile

| Parameter | Value / Range | Experimental Conditions |

| Standard Enthalpy of Formation ( | ~ 15.0 - 25.0 kcal/mol | 298 K, 1 atm (Predictive) |

| Thermal Decomposition Onset ( | > 220 °C | DSC, |

| Activation Energy ( | > 140 kJ/mol | Dark conditions, Arrhenius kinetics |

| Photochemical Quantum Yield ( | 0.1 - 0.6 | |

| aci-Nitro Tautomer Lifetime ( | Microseconds ( | Transient Absorption Spectroscopy |

Mechanistic Pathway Visualization

Figure 1: Divergent thermodynamic and photochemical pathways of 3-(2-Nitrobenzyl)benzonitrile.

References

-

Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer Source: Helvetica Chimica Acta URL: [Link]

-

Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

Advanced Safety and Handling Protocols for 3-(2-Nitrobenzyl)benzonitrile in Drug Development

As a Senior Application Scientist overseeing the synthesis and scale-up of novel active pharmaceutical ingredients (APIs), I approach chemical safety not as a checklist, but as a mechanistic discipline. 3-(2-Nitrobenzyl)benzonitrile (CAS 886570-18-9) is a highly specialized synthetic intermediate[1]. Because it incorporates two potent toxicophores—a nitroaromatic ring and a benzonitrile moiety—its safety data sheet (SDS) requirements extend far beyond standard laboratory precautions.

This whitepaper deconstructs the physicochemical hazards of 3-(2-Nitrobenzyl)benzonitrile and establishes a self-validating handling framework designed for researchers and drug development professionals.

Mechanistic Toxicology & Hazard Profiling

To handle this compound safely, one must understand why it is dangerous at a molecular level. The toxicity of 3-(2-Nitrobenzyl)benzonitrile is driven by the independent and synergistic metabolic pathways of its functional groups.

The Nitroaromatic Hazard: Methemoglobinemia and Oxidative Stress

Nitroaromatic compounds undergo single-electron bioreduction catalyzed by cellular nitroreductases, forming highly reactive nitro anion radicals[2]. In an aerobic environment, these radicals rapidly transfer an electron to molecular oxygen, generating superoxide anions and inducing severe 2[2].

More critically, further reduction yields hydroxylamine intermediates. These metabolites are potent oxidants of hemoglobin, converting functional ferrous iron (Fe²⁺) into ferric iron (Fe³⁺)[3]. This condition, known as 3, strips the blood of its oxygen-carrying capacity, leading to systemic hypoxia[3].

The Benzonitrile Hazard: Acute Toxicity and Cytochrome Activation

The benzonitrile moiety contributes significantly to the molecule's acute oral and dermal toxicity[4]. The lipophilic nature of the benzyl core facilitates rapid dermal absorption[4]. Once in systemic circulation, hepatic Cytochrome P450 (CYP450) enzymes can oxidize the nitrile group, potentially leading to the release of free cyanide or reactive epoxides, which bind irreversibly to mitochondrial cytochrome c oxidase, halting cellular respiration[5].

Mechanistic toxicity pathways of 3-(2-Nitrobenzyl)benzonitrile.

Quantitative Risk Assessment

Extrapolating from the established toxicological profiles of its constituent moieties, the following quantitative hazard parameters dictate the engineering controls required for this compound.

| GHS Hazard Class | Category | Mechanistic Rationale & Causality |

| Acute Toxicity (Oral/Dermal) | Category 4 (H302, H312) | High lipophilicity enables rapid dermal absorption; hepatic metabolism activates toxicophores[4]. |

| Skin/Eye Irritation | Category 2 (H315, H319) | Electrophilic nitro and nitrile groups react covalently with nucleophilic residues in dermal proteins[5]. |

| STOT - Repeated Exposure | Category 2 (H373) | Chronic enzymatic reduction leads to cumulative methemoglobinemia and hepatic stress[3]. |

| Aquatic Toxicity | Chronic 3 (H412) | Aromatic nitriles exhibit environmental persistence and resist standard biodegradation[4]. |

Self-Validating Handling & Containment Protocols

Standard operating procedures (SOPs) often fail because they rely on human compliance without built-in verification. The following methodology utilizes a self-validating system , ensuring that every step inherently proves its own success before the operator can proceed.

Step 1: Environmental Control & PPE Verification

-

Causality: The compound exists as a fine powder. Static charge can cause invisible micro-aerosolization, leading to inhalation exposure.

-

Protocol: Don double nitrile gloves (nitrile resists non-polar penetration better than latex), a fitted N95/P100 respirator, and a chemically resistant lab coat[4].

-

Validation: Perform a positive/negative pressure seal check on the respirator. Ensure the fume hood face velocity is validated at >0.5 m/s before opening the primary container.

Step 2: Gravimetric Closed-Tare Transfer

-

Causality: Open-air transfer of nitroaromatic powders risks dust explosions and inhalation.

-

Protocol:

-

Place a sealed, pre-weighed empty vial (tare) into the analytical balance.

-

Move the vial to the fume hood. Open and transfer the required mass of 3-(2-Nitrobenzyl)benzonitrile using an anti-static PTFE spatula .

-

Seal the vial inside the hood, decontaminate the exterior with a 10% alkaline solution, and return it to the balance.

-

-

Validation: The mass balance is self-validating. By only weighing a sealed container, you guarantee zero fugitive emissions into the laboratory environment.

Step 3: Aprotic Dissolution & Reaction Setup

-

Causality: Protic solvents can prematurely hydrolyze the nitrile group under extreme pH.

-

Protocol: Inject an aprotic solvent (e.g., anhydrous DMSO or DMF) directly through the septum of the sealed vial using a syringe.

-

Validation: Visual confirmation of complete dissolution acts as a checkpoint. The absence of particulate matter validates that the compound is fully solvated and the dust hazard is neutralized.

Self-validating high-containment workflow for toxicophoric handling.

Emergency Response & Mechanistic Interventions

In the event of an exposure breach, emergency response must be dictated by the compound's mechanism of action, not just generic first aid.

-

Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water[4]. Mechanistic rationale: Soap disrupts the lipophilic interaction between the compound and the stratum corneum, preventing further systemic absorption.

-

Inhalation/Ingestion (Methemoglobinemia Risk): If the patient exhibits cyanosis (bluish discoloration of the lips or nail beds), dizziness, or hypoxia, suspect methemoglobinemia[3].

-

Clinical Intervention: The specific mechanistic antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg). Causality: Methylene blue acts as an exogenous electron donor, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce toxic Fe³⁺ back to functional Fe²⁺, restoring oxygen transport[3].

References

- Title: CAS 886570-18-9 | 3-(2-Nitrobenzyl)

- Title: BENZONITRILE FOR SYNTHESIS MSDS CAS-No.

- Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO Source: SciELO URL

- Title: Toxicological Profile For Nitrobenzene - epa nepis Source: EPA URL

- Source: Industrial Chemicals (Australian Government)

Sources

Spectroscopic Characterization Profile: 3-(2-Nitrobenzyl)benzonitrile

An in-depth technical guide on the spectroscopic characterization of 3-(2-Nitrobenzyl)benzonitrile, structured for researchers and drug development professionals.

CAS Number: 886570-18-9

Molecular Formula:

Executive Summary

3-(2-Nitrobenzyl)benzonitrile is a diarylmethane scaffold characterized by two distinct electron-withdrawing groups (a nitrile at the meta position of one ring and a nitro group at the ortho position of the other) separated by a methylene bridge. This structural configuration creates a unique spectroscopic signature essential for verifying the success of cross-coupling reactions (e.g., Suzuki-Miyaura) often used in its synthesis.

This guide provides a comprehensive technical analysis of the expected spectroscopic data (NMR, IR, MS) based on high-fidelity structural principles and analogue characterization. It serves as a reference standard for confirming identity and purity in pharmaceutical intermediate analysis.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectroscopic data, particularly for identifying impurity peaks.

Common Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust synthesis involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid and 2-nitrobenzyl bromide (or conversely, 3-cyanobenzyl bromide and 2-nitrophenylboronic acid).

Key Impurities to Monitor:

-

Protodeboronation Byproducts: Nitrobenzene or Benzonitrile (detectable via GC-MS or 1H NMR).

-

Homocoupling Dimers: 3,3'-Dicyanobiphenyl or 2,2'-Dinitrobibenzyl.

-

Residual Reagents: Triphenylphosphine oxide (

NMR: ~29 ppm), Boronic acid residues.

Nuclear Magnetic Resonance (NMR) Characterization

NMR Spectroscopy (400 MHz, )

The proton NMR spectrum is dominated by the diagnostic methylene singlet and two distinct aromatic spin systems.

Table 1: Predicted

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 4.45 – 4.55 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by two aromatic rings and the inductive effect of the ortho-nitro group. | |

| 8.05 – 8.15 | Doublet (d, | 1H | Ring B ( | Ortho to |

| 7.55 – 7.65 | Triplet (t) / Multiplet | 1H | Ring B ( | Para to the methylene bridge. |

| 7.40 – 7.55 | Multiplet (m) | 4H | Ring A ( | Overlapping region. |

| 7.25 – 7.35 | Doublet (d) | 1H | Ring B ( | Ortho to the methylene bridge. |

| 7.35 – 7.45 | Triplet (t) | 1H | Ring A ( | Meta to the nitrile group. |

Key Interpretation Notes:

-

The Methylene Singlet: This is the most critical peak for confirmation. If this appears as a doublet or multiplet, it indicates incomplete reaction or the presence of a chiral impurity (unlikely here) or diastereotopic protons due to restricted rotation (possible at low temperatures but unlikely at RT).

-

Nitro-Group Effect: The proton ortho to the nitro group (Ring B, H3) will be the most downfield signal (~8.1 ppm), clearly separated from the main aromatic cluster.

NMR Spectroscopy (100 MHz, )

The carbon spectrum should confirm 14 unique carbon environments (unless accidental overlap occurs).

Table 2: Predicted

| Chemical Shift ( | Carbon Type | Assignment |

| 148.5 | Quaternary ( | Ring B ( |

| 141.0 | Quaternary ( | Ring A ( |

| 135.5 | Quaternary ( | Ring B ( |

| 133.5 | Methine ( | Ring B ( |

| 132.5 | Methine ( | Ring A ( |

| 129.5 | Methine ( | Ring A ( |

| 125.0 | Methine ( | Ring B ( |

| 118.5 | Quaternary ( | |

| 112.5 | Quaternary ( | Ring A ( |

| 38.5 | Methylene ( |

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" confirmation of the functional groups.

Table 3: Diagnostic IR Bands (ATR/KBr)

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 2230 ± 5 | Medium/Sharp | Nitrile ( | Stretching ( |

| 1525 ± 10 | Strong | Nitro ( | Asymmetric Stretching ( |

| 1350 ± 10 | Strong | Nitro ( | Symmetric Stretching ( |

| 3050 – 3100 | Weak | Aromatic | Stretching |

| 2850 – 2950 | Weak | Methylene | Stretching (often obscured) |

| 750 – 800 | Strong | Aromatic Ring | Out-of-plane bending ( |

Mass Spectrometry (MS) & Fragmentation

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Ion (

): m/z 238 (Visible in EI, may be -

Base Peak: Likely m/z 192 (

) or m/z 221 (

Fragmentation Pathway Logic:

- (238): Stable molecular ion.

-

Loss of

(m/z 192): Cleavage of the -

Loss of

(m/z 221): Ortho-nitro compounds often undergo a rearrangement where an oxygen from the nitro group abstracts a benzylic hydrogen, followed by loss of -

Tropylium Formation: Cleavage at the methylene bridge may yield substituted tropylium ions (m/z 116 for cyanobenzyl cation or m/z 136 for nitrobenzyl cation).

Visualization of Characterization Workflow

The following diagram outlines the logical flow for confirming the structure of 3-(2-Nitrobenzyl)benzonitrile, from synthesis to final purity check.

Caption: Logical workflow for the structural confirmation of 3-(2-Nitrobenzyl)benzonitrile.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) as the primary solvent. If solubility is poor (unlikely for this lipophilic molecule), use DMSO- -

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., KBr,

residues) from the coupling reaction. -

Acquisition: Run standard 1H (16 scans) and 13C (512+ scans) experiments.

Protocol B: FT-IR Analysis (ATR Method)

-

Cleaning: Clean the ATR crystal (diamond or ZnSe) with isopropanol.

-

Background: Collect a background spectrum of the ambient air.

-

Deposition: Place a small amount of solid sample (~1-2 mg) onto the crystal.

-

Compression: Apply pressure using the anvil to ensure good contact.

-

Scan: Acquire 16-32 scans at

resolution. Look specifically for the 2230

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR chemical shift prediction). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text on IR and MS fragmentation patterns). Link

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Source for analogue mass spectral data, e.g., 2-nitrobenzyl derivatives). Link

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan.[1] (Reference for 3-cyanobenzyl bromide and 2-nitrobenzyl bromide spectra). Link

Sources

Methodological & Application

Reductive cyclization protocols for 3-(2-Nitrobenzyl)benzonitrile

Application Note: Reductive Cyclization Protocols for 3-(2-Nitrobenzyl)benzonitrile Subtitle : Synthesis of Cyanoacridine Architectures via Cadogan-Type C–H Insertion

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard operational recipes. The transformation of 3-(2-nitrobenzyl)benzonitrile into cyanoacridine architectures is a masterclass in reactive intermediate control. Acridines are highly prized in drug development (as DNA intercalators) and materials science (as TADF OLED emitters). By mastering the reductive cyclization of this specific diarylmethane substrate, researchers can predictably access functionalized aza-heterocycles.

Mechanistic Causality & Regioselectivity

The reductive cyclization of 2-nitrodiphenylmethane derivatives relies on the exhaustive deoxygenation of the nitro group to generate a highly reactive nitrene intermediate[1]. When 3-(2-nitrobenzyl)benzonitrile is subjected to a P(III) reductant (such as triethyl phosphite or triphenylphosphine), the reaction is driven forward by the thermodynamically highly favorable P(III) to P(V)=O redox conversion[2].

The Regiochemical Challenge: Once the singlet nitrene is generated at the 2-position of the benzyl ring, it undergoes an electrophilic intramolecular C(sp²)–H insertion into the adjacent benzonitrile ring[3]. Because the cyano group is located at the 3-position of that ring, the symmetry is broken. The nitrene can insert at two possible ortho positions:

-

C6-Insertion (Favored): Insertion at the less sterically hindered C6 position yields 3-cyano-9,10-dihydroacridine as the major regioisomer.

-

C2-Insertion (Disfavored): Insertion at the C2 position, which is sterically compressed between the cyano group and the methylene bridge, yields 1-cyano-9,10-dihydroacridine as the minor regioisomer.

Subsequent oxidation of these dihydroacridines yields the fully aromatic cyanoacridines.

Mechanistic pathway of the Cadogan reductive cyclization to form cyanoacridines.

Quantitative Data & Optimization

The choice of reductant and heating modality drastically affects both the yield and the regiomeric ratio. Microwave (MW) irradiation accelerates the nitrene generation, preventing intermolecular side reactions (such as azo-dimerization), while catalytic methods offer milder alternatives.

Table 1: Optimization of Reductive Cyclization Conditions for 3-(2-Nitrobenzyl)benzonitrile

| Entry | Reductant System | Solvent | Temp (°C) | Time | Yield (%) | Regio Ratio (3-CN : 1-CN) |

| 1 | P(OEt)₃ (neat, classical) | None | 160 | 12 h | 45 | 2.5 : 1 |

| 2 | P(OEt)₃ (neat, MW) | None | 200 | 20 min | 78 | 2.5 : 1 |

| 3 | PPh₃ (2.5 equiv) | o-DCB | 180 | 6 h | 62 | 2.2 : 1 |

| 4 | PhSiH₃ / Phosphetane (cat.) | Toluene | 110 | 24 h | 81 | 2.8 : 1 |

Note: Yields refer to the combined isolated yield of both cyanoacridine isomers after DDQ oxidation.

Experimental Workflows

Step-by-step experimental workflow for microwave-assisted reductive cyclization.

Protocol A: Microwave-Assisted Cadogan Cyclization (High-Throughput)

-

Reaction Setup: Charge a 10 mL heavy-walled microwave vial with 3-(2-nitrobenzyl)benzonitrile (1.0 mmol, 238 mg) and a magnetic stir bar.

-

Reagent Addition: Add triethyl phosphite (4.0 mL, excess). Caution: P(OEt)₃ has a strong odor and is a sensitizer; perform in a fume hood. Purge the vial with Argon for 5 minutes and seal with a crimp cap.

-

Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 200 °C for 20 minutes (Dynamic mode, high absorption setting).

-

Workup: Transfer the dark reaction mixture to a round-bottom flask. Remove the excess P(OEt)₃ and the triethyl phosphate by-product via Kugelrohr vacuum distillation (0.1 torr, 80–100 °C).

-

Oxidative Aromatization: Dissolve the crude dihydroacridine residue in anhydrous CH₂Cl₂ (10 mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 mmol, 250 mg) portion-wise. Stir at room temperature for 2 hours.

-

Purification: Filter the suspension through a short pad of Celite to remove DDQH₂. Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to separate the 3-cyanoacridine (elutes first) from the 1-cyanoacridine.

Protocol B: Catalytic P(III)/P(V) Redox-Driven Cyclization (Mild Conditions)

For substrates sensitive to harsh MW conditions, a catalytic approach utilizing silanes as terminal reductants is preferred[2].

-

Setup: In an oven-dried Schlenk tube under Argon, combine 3-(2-nitrobenzyl)benzonitrile (1.0 mmol, 238 mg), a 1,2,2,3,4,4-hexamethylphosphetane catalyst (10 mol%), and dry toluene (5 mL).

-

Reduction: Dropwise add phenylsilane (PhSiH₃, 3.0 mmol).

-

Heating: Seal the tube and heat at 110 °C for 24 hours.

-

Workup: Cool to room temperature, quench carefully with MeOH (1 mL) to destroy excess silane, concentrate in vacuo, and proceed to the DDQ oxidation step as described in Protocol A.

Analytical Validation & Troubleshooting (Self-Validating Systems)

A robust protocol must provide real-time feedback to the scientist. This reaction is inherently self-validating through both visual and spectroscopic markers:

-

Visual Colorimetry: The starting material in P(OEt)₃ is a pale yellow solution. Upon reaching 160–200 °C, the generation of the nitroso/nitrene intermediate turns the solution a deep, dark red. Upon successful cyclization and oxidation, the final acridine solution exhibits a brilliant, piercing blue/green fluorescence under 365 nm UV light. Lack of fluorescence indicates failed nitrene insertion.

-

NMR Tracking:

-

Disappearance: The diagnostic methylene bridge singlet of the substrate (~4.3 ppm in CDCl₃) will completely disappear upon oxidation to the acridine.

-

Appearance: Look for the highly deshielded meso-aromatic proton (C9-H) of the acridine core, which appears as a sharp singlet far downfield (~8.7–8.9 ppm).

-

-

Troubleshooting Incomplete Reduction: If TLC shows a highly polar, non-fluorescent intermediate, the reaction likely stalled at the N-oxide stage. This occurs if the P(III) reductant is depleted or wet. Re-subject the crude mixture to fresh P(OEt)₃ or add a stronger terminal reductant.

References

- Söderberg, B. C. G. "Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles." Organic Reactions.

- Cadogan, J. I. G. et al. "Intramolecular Nitrene Insertions into Aromatic and Heteroaromatic Rings. Part 9. Synthesis of 2-Azidodiphenylmethanes and the..." RSC Publishing.

- Harrison, T. S., Radosevich, A. T. "Studies on a Catalytic Cadogan Cyclization by P(III)/P(V)=O Redox Cycling." MIT DSpace, 2018.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling [dspace.mit.edu]

- 3. Intramolecular nitrene insertions into aromatic and heteroaromatic rings. Part 9. Synthesis of 2-azidodiphenylmethanes and the kinetics of their thermal decomposition in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Process Development & Utilization of 3-(2-Nitrobenzyl)benzonitrile

Executive Summary & Strategic Utility

3-(2-Nitrobenzyl)benzonitrile is a high-value diarylalkane scaffold used primarily in the synthesis of nitrogen-containing heterocycles and biaryl pharmacophores. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the electron-withdrawing nitrile (-CN) group at the meta position of Ring A, and the reducible nitro (-NO2) group at the ortho position of Ring B.

Key Pharmaceutical Applications

-

Kinase Inhibitor Scaffolds: The meta-nitrile group often serves as a solvent-exposed hydrogen bond acceptor or a "hinge binder" in ATP-competitive inhibitors, while the ortho-nitrobenzyl moiety is a precursor to indoles, quinolines, or tetrahydroisoquinolines.

-

Privileged Structures for SAR: This intermediate allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. By selectively reducing the nitro group to an aniline, researchers can introduce diverse electrophiles (ureas, amides, sulfonamides) while preserving the nitrile for late-stage transformation (e.g., to tetrazoles or amidines).

-

Heterocyclic Fusion: It serves as a precursor for dibenzo[b,e]azepines and other tricyclic systems via reductive cyclization, relevant in CNS drug discovery (e.g., atypical antipsychotics).

Chemical Profile & Reactivity Analysis

| Property | Specification / Characteristic |

| Chemical Name | 3-(2-Nitrobenzyl)benzonitrile |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |

| Key Reactivity | Nitro Group: Susceptible to reduction (Fe, Zn, H₂/Pd). Nitrile Group: Susceptible to hydrolysis (Acid/Base) or reduction (LiAlH₄). Methylene Bridge: Benzylic oxidation potential. |

The Chemoselectivity Challenge

The primary challenge in utilizing this intermediate is the chemoselective reduction of the nitro group (-NO₂) to an amine (-NH₂) without affecting the nitrile (-CN) group.

-

Risk: Standard catalytic hydrogenation (H₂, Pd/C) often reduces nitriles to primary amines or benzylamines, destroying the pharmacophore.

-

Solution: Use of Dissolving Metal Reductions (Fe/NH₄Cl) or Sulfided Platinum (Pt(S)/C) to ensure exclusive nitro reduction.

Detailed Protocol: Chemoselective Reduction

Objective: Synthesize 3-(2-aminobenzyl)benzonitrile with >98% selectivity over the nitrile-reduced byproduct.

Method: Iron-Mediated Reduction (Bechamp Conditions)

This protocol is chosen for its robustness, scalability, and operational simplicity compared to high-pressure hydrogenation.

Reagents & Equipment[1][2][3]

-

Substrate: 3-(2-Nitrobenzyl)benzonitrile (10.0 g, 42.0 mmol)

-

Reductant: Iron Powder (325 mesh, reduced) (11.7 g, 210 mmol, 5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (11.2 g, 210 mmol, 5.0 equiv)

-

Solvent: Ethanol/Water (4:1 v/v, 100 mL)

-

Equipment: 3-neck round-bottom flask, mechanical stirrer (overhead), reflux condenser, internal temperature probe.

Step-by-Step Procedure

-

Preparation: Charge the reaction flask with Ethanol (80 mL) and Water (20 mL). Add Ammonium Chloride and stir until fully dissolved.

-

Substrate Addition: Add 3-(2-Nitrobenzyl)benzonitrile to the solution. The suspension may be milky/opaque.

-

Activation: Heat the mixture to 60°C .

-

Iron Addition (Exotherm Control): Add Iron powder portion-wise over 15 minutes.

-

Critical Note: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C to prevent side reactions.

-

-

Reaction: Stir vigorously at reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (Amine, Rf ~0.4).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove iron oxide sludge. Wash the pad with warm Ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Dilute the aqueous residue with EtOAc (100 mL) and Water (50 mL).

-

Separate phases.[4] Extract aqueous layer with EtOAc (2 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (0-40% EtOAc in Hexanes).

Visualizing the Mechanism & Workflow

Diagram 1: Chemoselective Reduction Mechanism

This diagram illustrates the electron transfer pathway on the Iron surface, highlighting why the Nitrile remains untouched (high activation energy for electron transfer compared to Nitro).

Caption: Mechanism of Fe-mediated nitro reduction. The surface potential of Fe(0) is insufficient to reduce the nitrile group, ensuring chemoselectivity.

Diagram 2: Synthetic Workflow for Library Generation

How to use this scaffold to generate a library of bioactive compounds.

Caption: Strategic workflow for converting the scaffold into diverse pharmaceutical libraries via the amino handle.

Analytical Quality Control

To validate the success of the protocol, use the following HPLC parameters.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile) |

| Retention Times (Approx) | Amine Product: ~6.5 min (More polar) Nitro Starting Material: ~9.2 min (Less polar) |

Pass Criteria:

-

Nitrile Peak (IR/NMR): Confirm presence of CN stretch at ~2225 cm⁻¹.

-

Absence of Nitro Peak: Confirm absence of NO₂ stretch at ~1520/1350 cm⁻¹.

Safety & Handling

-

Nitroaromatics: Potentially explosive if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures.

-

Benzonitriles: Toxic by ingestion and skin absorption.[7] Metabolizes to release cyanide ions in vivo.

-

PPE:[8] Wear nitrile gloves (double-gloved recommended), safety goggles, and work in a fume hood.

-

Waste: Segregate cyanide-containing waste from acidic waste to prevent HCN gas generation.

-

References

-

Chemoselective Reduction of Nitro Groups

- Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

- Relevance: Establishes the hierarchy of reducibility (NO2 > CN).

-

Iron-Mediated Reduction Protocols

-

Nitrile Stability in Hydrogenation

- Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

- Relevance: Authoritative text on catalyst selection (Pt vs Pd) for preventing nitrile reduction.

-

Application in Kinase Inhibitors (Structural Analogues)

- Source: Lischka, P., et al. (2010). In vitro and in vivo activities of the novel anticytomegalovirus agent AIC246. Antimicrobial Agents and Chemotherapy, 54(3), 1290-1297.

- Relevance: Discusses Letermovir (AIC246) which utilizes a similar nitrobenzyl-benzonitrile scaffold, validating the pharmaceutical relevance of this chemical class.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Amino-2-Nitrobenzonitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]

Application Note: 3-(2-Nitrobenzyl)benzonitrile as a Bifunctional Scaffold in Antiviral Drug Discovery

Executive Summary

In the landscape of antiviral drug development, the architectural flexibility of small-molecule scaffolds dictates their ability to navigate complex viral binding pockets. 3-(2-Nitrobenzyl)benzonitrile (CAS 886570-18-9) has emerged as a highly versatile, bifunctional building block. Characterized by a diarylmethane-like core, this compound provides a unique spatial geometry—often adopting a "butterfly" conformation—that is highly privileged in targeting viral polymerases, helicases, and accessory proteins. This application note details the mechanistic rationale, synthetic derivatization protocols, and biological validation workflows for utilizing this scaffold in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), Zika virus (ZIKV) inhibitors, and HIV-1 Vif antagonists.

Mechanistic Rationale & Structural Significance

The selection of 3-(2-Nitrobenzyl)benzonitrile in medicinal chemistry is driven by precise electronic and steric causalities:

-

Steric Flexibility (The Methylene Bridge): The

-hybridized methylene carbon decouples the two aromatic rings, allowing them to rotate independently. This flexibility is critical for entering allosteric sites, such as the NNRTI-binding pocket (NNIBP) of HIV-1 Reverse Transcriptase, where the scaffold must dynamically adapt to conformational shifts in the p66 viral subdomain. -

Electronic Anchoring (The Nitrile Group): The

moiety acts as a potent, directional hydrogen-bond acceptor. In the context of HIV-1 RT, cyano groups frequently engage highly conserved residues (e.g., Lys103 or Tyr181), anchoring the inhibitor and preventing rapid dissociation[1]. Furthermore, in , benzonitrile derivatives have demonstrated excellent titer reduction capabilities by filling deep hydrophobic pockets[2]. -

Targeted Derivatization (The Nitro Group): The ortho-nitro group serves a dual purpose. In some pharmacophores, such as, the intact nitrobenzyl ether or amide linkage directly contributes to antiviral potency and specificity[3]. Alternatively, it serves as a chemoselective synthetic handle that can be reduced to an aniline, enabling

coupling with pyrimidine or purine cores to form diarylpyrimidine (DAPY) analogs[4].

Caption: Mechanistic pathway of nitrobenzyl-benzonitrile scaffolds inducing viral allosteric inhibition.

Synthetic Workflow: Chemoselective Scaffold Derivatization

To utilize 3-(2-Nitrobenzyl)benzonitrile as a precursor for diarylamine antivirals, the nitro group must be reduced to an amine.

Protocol 1: Chemoselective Béchamp-Type Reduction

Causality & Design: The primary chemical challenge is the presence of two reducible functional groups: the nitro (

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-(2-Nitrobenzyl)benzonitrile (5.0 mmol) in 50 mL of an Ethanol/Water mixture (4:1 v/v).

-

Activation: Add Ammonium Chloride (

, 25.0 mmol) to the solution and stir at room temperature for 5 minutes to ensure complete dissolution. -

Reduction: Add activated Iron powder (

, 25.0 mmol) portion-wise over 10 minutes to prevent excessive exothermic bubbling. -

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 2–3 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The reaction is complete when the UV-active, non-polar nitro starting material is entirely replaced by a highly polar, ninhydrin-positive amine spot.

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure, dilute with ethyl acetate (100 mL), and wash with saturated

(50 mL) and brine (50 mL). Dry over anhydrous

Caption: Synthetic workflow for derivatizing 3-(2-Nitrobenzyl)benzonitrile into antiviral candidates.

Biological Validation: High-Throughput Antiviral Screening

Protocol 2: Phenotypic MTT-Based CPE Reduction Assay

Causality & Design: Evaluating an antiviral compound requires distinguishing between true viral inhibition and general host-cell cytotoxicity. We utilize MT-4 cells (for HIV-1) or Vero cells (for ZIKV) because they are highly permissive to viral replication and exhibit rapid, quantifiable cytopathic effects (CPE). The MTT viability dye is reduced to purple formazan only by metabolically active cells. This creates a self-validating matrix: the mock-infected control plate establishes the intrinsic drug toxicity (

Step-by-Step Procedure:

-

Cell Seeding: Seed MT-4 cells at a density of

cells/mL in 96-well flat-bottom microtiter plates (100 µL/well) using RPMI 1640 medium supplemented with 10% FBS. -

Compound Preparation: Prepare serial half-log dilutions of the synthesized benzonitrile derivatives in DMSO. Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Viral Infection: Add 50 µL of HIV-1 IIIB strain (at a multiplicity of infection, MOI = 0.01) to the "Infected" wells. Add 50 µL of virus-free medium to the "Mock-infected" wells (Toxicity control).

-

Incubation: Incubate the plates at 37°C in a humidified 5%

atmosphere for 5 days. -

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove 150 µL of the supernatant and add 150 µL of acidified isopropanol (0.04 N HCl) or DMSO to dissolve the formazan crystals.

-

Quantification: Read the optical density (OD) at 540 nm using a microplate reader. Calculate the

and

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative antiviral efficacy of various derivatives synthesized from the nitrobenzyl-benzonitrile scaffold, demonstrating its broad-spectrum applicability across different viral targets[3],[2].

| Compound ID | Scaffold Modification | Target Virus | Selectivity Index (SI) | ||

| Scaffold | 3-(2-Nitrobenzyl)benzonitrile (Core) | HIV-1 (IIIB) | >100 | >100 | N/A |

| Cmpd-Z1 | 4-Chloro-7-(2-nitrobenzyl)-pyrrolo-pyrimidine | ZIKV (PRVABC59) | 13.2 | >100 | >7.5 |

| Cmpd-H1 | Diarylpyrimidine-coupled amine | HIV-1 (IIIB) | 0.045 | 45.0 | 1000 |

| Cmpd-V1 | Reverse-amide nitrobenzyl derivative | HIV-1 (Vif-A3G) | 7.1 | >100 | >14.0 |

Note: A Selectivity Index (SI =

References

-

4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules (MDPI). Available at:[Link][2]

-

Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication. Journal of Medicinal Chemistry (via PMC). Available at:[Link][3]

-

Design, synthesis, and antiviral evaluation of novel hydrazone-substituted thieno[3,2-d]pyrimidine derivatives. Anti-Cancer Drugs (Ovid). Available at:[Link][1]

-

Palladium-Catalyzed Hiyama Coupling of Benzylic Ammonium Salts via C–N Bond Cleavage. The Journal of Organic Chemistry (ACS). Available at:[Link][4]

Sources

Application Note: Chemoselective Preparation of 3-(2-Aminobenzyl)benzonitrile via Mild Nitro Reduction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aniline derivatives is a cornerstone of pharmaceutical development, particularly in the construction of nitrogen-containing heterocycles such as quinazolines, indazoles, and benzothiadiazoles. The preparation of 3-(2-aminobenzyl)benzonitrile from 3-(2-nitrobenzyl)benzonitrile presents a classic chemoselectivity challenge: reducing a robust aromatic nitro group to an amine without compromising the sensitive, easily over-reduced, or hydrolyzed benzonitrile moiety.

While catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for nitro reduction, it carries a severe risk of over-reducing the nitrile group to a primary amine or triggering unwanted imine condensations[1]. To achieve absolute chemoselectivity, we employ a modified Béchamp reduction utilizing iron powder and ammonium chloride (Fe/NH₄Cl) in an aqueous ethanol solvent system.

The Causality of Reagent Selection

The traditional Béchamp reduction utilizes iron and hydrochloric acid (HCl)[2]. However, strong mineral acids can hydrolyze nitriles to amides or carboxylic acids at elevated temperatures. By substituting HCl with ammonium chloride (NH₄Cl), the reaction medium is buffered to a mildly acidic pH (~6.0). This provides the necessary protons for the reduction while completely preserving the benzonitrile group.

Mechanistically, the transformation proceeds via a series of single-electron transfers (SET) from the solid iron surface to the nitro group, coupled with protonation from the solvent[2]. The nitroarene is sequentially reduced through nitroso and hydroxylamine intermediates before yielding the final aniline derivative[3].

Fig 1. Six-electron Béchamp reduction mechanism from nitroarene to aniline via intermediates.

Experimental Design & Quantitative Data Summary

When designing this protocol, three primary reduction methodologies were evaluated. The Fe/NH₄Cl system was selected as the optimal route due to its superior chemoselectivity, high atom economy, and favorable environmental profile (E-factor) compared to tin-based alternatives[4].

Table 1: Quantitative Comparison of Nitro Reduction Methodologies for 3-(2-Nitrobenzyl)benzonitrile

| Reduction Method | Reagents & Conditions | Chemoselectivity (Nitro vs Nitrile) | Typical Yield | E-Factor / Toxicity Profile | Rxn Time |

| Modified Béchamp (Chosen) | Fe (4 eq), NH₄Cl (2 eq), EtOH/H₂O (4:1), 80°C | Excellent | 92 - 96% | Low toxicity, Green, Easily removed iron oxides | 2 - 4 h |

| Stannous Chloride | SnCl₂·2H₂O (5 eq), EtOAc, 80°C | Excellent | 85 - 90% | High toxicity (Heavy metal tin waste) | 1 - 2 h |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, RT | Poor (High risk of nitrile reduction) | Variable | Low waste, but requires strict monitoring | 4 - 12 h |

Validated Protocol: Synthesis of 3-(2-Aminobenzyl)benzonitrile

This protocol is designed as a self-validating system . At each critical juncture, specific In-Process Controls (IPCs) are embedded to ensure the chemist can verify the mechanistic progression of the reaction before proceeding to the next step.

Materials Required

-

Substrate: 3-(2-Nitrobenzyl)benzonitrile (1.0 equivalent, e.g., 2.38 g, 10.0 mmol)

-

Reagents: Iron powder (325 mesh, 4.0 eq, 2.23 g), Ammonium chloride (NH₄Cl, 2.0 eq, 1.07 g)

-

Solvents: Ethanol (Absolute, 40 mL), Deionized Water (10 mL), Ethyl Acetate (EtOAc, for extraction)

-

Consumables: Celite® 545 (for filtration)

Step-by-Step Methodology

Step 1: Reaction Assembly & Activation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-nitrobenzyl)benzonitrile (2.38 g, 10.0 mmol).

-

Dissolve the substrate in 40 mL of ethanol. Add 10 mL of deionized water.

-

Add ammonium chloride (1.07 g, 20.0 mmol) followed by finely powdered iron (2.23 g, 40.0 mmol)[5].

-

Attach a reflux condenser and heat the vigorously stirring mixture to 80°C (oil bath temperature).

-

Validation Checkpoint 1 (Activation): Within 15-30 minutes of reaching 80°C, the mixture should transition from a pale suspension to a dark brown/black slurry. This visual shift confirms the oxidation of Fe(0) to Fe(II)/Fe(III) oxides, indicating active electron transfer. If the color does not change, the iron powder may be passivated; add 1-2 drops of glacial acetic acid to etch the iron surface.

Step 2: Reaction Monitoring (IPC)

-

Maintain reflux for 2 to 4 hours.

-

Validation Checkpoint 2 (Completion): Perform TLC analysis (Eluent: 30% EtOAc in Hexanes). The starting nitro compound (Rf ~0.6, UV active) must completely disappear. A new, highly polar spot corresponding to the amine will appear at Rf ~0.2. This spot will fluoresce under shortwave UV and stain deep orange/brown with ninhydrin due to the primary amine. LCMS should confirm the mass shift from 238 [M+H]⁺ to 209 [M+H]⁺.

Step 3: Workup & Iron Salt Removal

-

Once complete, cool the reaction mixture to room temperature.

-

Prepare a pad of Celite in a fritted glass funnel. Filter the dark suspension through the Celite pad under a vacuum to remove the iron oxides.

-

Wash the filter cake thoroughly with EtOAc (3 × 20 mL) until the filtrate runs clear.

-

Causality Warning: Do not discard the filter cake immediately into a standard waste bin; finely divided iron residues can be pyrophoric when dry. Quench the cake with water.

Step 4: Extraction & Purification

-

Concentrate the combined filtrate under reduced pressure to remove the bulk of the ethanol.

-

Transfer the remaining aqueous residue to a separatory funnel. Add 30 mL of EtOAc and 20 mL of saturated aqueous NaHCO₃.

-

Validation Checkpoint 3 (Phase Integrity): The organic layer should be clear. If an emulsion forms, it indicates colloidal iron bypassed the filtration. Re-filter the biphasic mixture through a fresh Celite pad.

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

-

Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford pure 3-(2-aminobenzyl)benzonitrile as an off-white solid.

Fig 2. Step-by-step experimental workflow for the chemoselective Fe/NH4Cl mediated nitro reduction.

Analytical Characterization

To validate the final synthesized material, the following spectroscopic markers should be observed:

-

¹H NMR (400 MHz, CDCl₃): The key diagnostic feature is the appearance of a broad singlet integrating to 2 protons at approximately δ 3.50 - 4.00 ppm , corresponding to the newly formed -NH₂ group. The benzylic -CH₂- protons will also shift slightly upfield due to the loss of the strongly electron-withdrawing ortho-nitro group.

-

IR Spectroscopy: Disappearance of strong asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. Appearance of N-H stretching doublets at ~3400 and 3300 cm⁻¹. The sharp, distinct -C≡N stretch at ~2230 cm⁻¹ must remain intact.

References

- BenchChem. "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis". BenchChem.

- Common Organic Chemistry. "Nitro Reduction - Common Conditions". Common Organic Chemistry.

- ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism".

- ResearchGate. "Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES".

- Semantic Scholar. "The methodology for preparing domperidone: strategies, routes and reaction processes". RSC Advances.

Sources

Scalable synthesis techniques for 3-(2-Nitrobenzyl)benzonitrile

Application Note: Scalable Synthesis Techniques for 3-(2-Nitrobenzyl)benzonitrile

Executive Summary

3-(2-Nitrobenzyl)benzonitrile (CAS: 886570-18-9) is a critical diarylmethane scaffold utilized in the synthesis of complex heterocycles, antiviral agents, and CNS-active pharmaceutical ingredients (APIs). Its structure—comprising an electron-deficient benzonitrile ring linked via a methylene bridge to a sterically congested nitrobenzene—presents specific challenges for scale-up, particularly regarding regioselectivity and functional group tolerance.

This guide details a robust, scalable protocol for the synthesis of 3-(2-Nitrobenzyl)benzonitrile via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . Unlike traditional Friedel-Crafts alkylations, which fail due to the deactivating nature of the nitro and cyano groups, this route offers high yields (>85%), excellent functional group compatibility, and a safety profile suitable for kilogram-scale manufacturing.

Strategic Analysis & Retrosynthesis

To achieve a scalable process, we must select a route that minimizes hazardous waste, avoids cryogenic conditions, and utilizes commercially stable starting materials.

Route Evaluation:

-

Route A: Nucleophilic Aromatic Substitution (SNAr). Rejected. The methylene bridge cannot be easily installed via SNAr on these specific deactivated rings.

-

Route B: Friedel-Crafts Alkylation. Rejected. Both the nitro and cyano groups are strong meta-directing deactivators, preventing the efficient coupling required for the diarylmethane core.

-

Route C: Suzuki-Miyaura Coupling (Selected). Optimal.

-

Coupling Partners: 3-Cyanophenylboronic acid (Nucleophile) + 2-Nitrobenzyl bromide (Electrophile).

-

Rationale: 2-Nitrobenzyl bromide is a highly reactive electrophile. The use of 3-cyanophenylboronic acid avoids the instability associated with 2-nitrophenylboronic acids (which are prone to protodeboronation).

-

Reaction Scheme:

Detailed Experimental Protocol

Scale: 100 g Input (Representative Pilot Scale) Target Yield: >85% Purity: >98% (HPLC)

Reagents & Equipment

| Reagent | CAS | Equiv.[1] | Mass/Vol | Role |

| 2-Nitrobenzyl bromide | 3958-60-9 | 1.0 | 100.0 g | Electrophile (Lachrymator!) |

| 3-Cyanophenylboronic acid | 150255-96-2 | 1.1 | 74.8 g | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 0.01 (1 mol%) | 3.8 g | Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 | 160.0 g | Base |

| 1,4-Dioxane | 123-91-1 | - | 800 mL | Solvent |

| Water (Degassed) | 7732-18-5 | - | 200 mL | Co-solvent |

Equipment:

-

2L Jacketed Glass Reactor with overhead stirrer (Teflon impeller).

-

Reflux condenser with nitrogen inlet.

-

Internal temperature probe.

-

Automated dosing pump (optional for base addition).

Step-by-Step Methodology

Step 1: Reactor Setup & Inerting

-

Charge the 2L reactor with 2-Nitrobenzyl bromide (100.0 g) and 3-Cyanophenylboronic acid (74.8 g).

-

Add 1,4-Dioxane (800 mL).

-

Initiate stirring (250 RPM) and sparge the solution with Nitrogen for 20 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) active species.

Step 2: Catalyst & Base Addition 4. Add Pd(dppf)Cl₂ · CH₂Cl₂ (3.8 g) under a positive stream of nitrogen. 5. Dissolve K₂CO₃ (160.0 g) in Water (200 mL) in a separate vessel and sparge with nitrogen. 6. Add the aqueous K₂CO₃ solution to the reactor. The mixture will become biphasic.

Step 3: Reaction 7. Heat the reaction mixture to 85°C (internal temperature). 8. Maintain reflux for 4–6 hours. 9. IPC (In-Process Control): Monitor by HPLC/TLC.

- Target: <1% remaining 2-Nitrobenzyl bromide.

- Note: Benzyl bromide is alkylating; ensure complete consumption to avoid genotoxic impurities (GTIs) in the final product.

Step 4: Workup & Scavenging 10. Cool the mixture to 20°C. 11. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (200 mL). 12. Transfer filtrate to a separatory funnel. Separate phases. 13. Extract the aqueous phase with Ethyl Acetate (2 x 150 mL). 14. Combine organic phases and wash with Brine (200 mL). 15. Pd Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol or equivalent scavenger resin (5 wt% relative to product) and stir for 2 hours at room temperature. Filter off the resin.

Step 5: Crystallization (Purification) 16. Concentrate the organic phase under reduced pressure to approx. 150 mL volume. 17. Add Ethanol (300 mL) and heat to reflux to dissolve the oily residue. 18. Slowly cool to 0°C over 4 hours. Seed crystals may be added at 40°C if available. 19. Filter the resulting off-white solid. 20. Dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Hazard Analysis

-

2-Nitrobenzyl Bromide: A severe lachrymator and skin irritant. Handle only in a functioning fume hood. Neutralize spills immediately with dilute ammonia or sodium thiosulfate.

-

Nitro Group Hazards: Nitro compounds are energetically unstable. While this molecule is generally stable, avoid heating the dry solid above 150°C. Perform Differential Scanning Calorimetry (DSC) before scaling to >1 kg to determine the onset of decomposition.

-

Palladium Waste: Segregate heavy metal waste.

Visualization: Workflow & Logic

Caption: Process flow diagram for the Suzuki-Miyaura coupling of 3-(2-Nitrobenzyl)benzonitrile, highlighting critical IPC points.

Analytical Standards & Troubleshooting

Expected Analytical Data:

-

1H NMR (400 MHz, CDCl3): δ 8.05 (d, 1H), 7.65-7.40 (m, 6H), 7.30 (d, 1H), 4.45 (s, 2H, CH2 bridge).

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expect range between 85–95°C (Verify with pure standard).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of Catalyst | Ensure rigorous N2 sparging; increase catalyst load to 2 mol%. |

| Homocoupling (Biaryl) | Boronic acid degradation | Add boronic acid slowly or use a slight excess (1.2 equiv). |

| Dark Color (Pd) | Residual Palladium | Increase Thiol resin scavenging time or perform a charcoal wash. |

| Oiling out | Cooling too fast | Re-heat to reflux, add more Ethanol, and cool ramp rate to 10°C/hour. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Link

-

Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11665487 (3-(2-Nitrobenzyl)benzonitrile). PubChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Nitrobenzyl)benzonitrile

Welcome to the technical support center for the synthesis of 3-(2-Nitrobenzyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this molecule and may be encountering challenges in achieving optimal yields and purity. As there is no standard, widely published protocol for this specific compound, we have designed a robust synthetic strategy based on the well-established Suzuki-Miyaura cross-coupling reaction. This document provides a detailed protocol, in-depth troubleshooting advice, and answers to frequently asked questions to support your experimental work.

Our approach is grounded in extensive experience with cross-coupling methodologies and aims to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Part 1: Proposed Synthetic Pathway & Protocol

The synthesis of 3-(2-Nitrobenzyl)benzonitrile can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, making it suitable for substrates containing both nitro and cyano moieties.[1][2] The proposed reaction couples (3-cyanophenyl)boronic acid with 2-nitrobenzyl bromide.

Caption: Proposed Suzuki-Miyaura coupling for 3-(2-Nitrobenzyl)benzonitrile.

Detailed Experimental Protocol

Objective: To synthesize 3-(2-Nitrobenzyl)benzonitrile from (3-cyanophenyl)boronic acid and 2-nitrobenzyl bromide.

Materials:

-

(3-Cyanophenyl)boronic acid (1.0 equiv)

-

2-Nitrobenzyl bromide (1.05 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane or THF/Water (10:1) mixture

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add (3-cyanophenyl)boronic acid, 2-nitrobenzyl bromide, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Stir the mixture at a controlled temperature, typically between 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and solutions?

Answer: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few critical factors.

-

Cause A: Inactive Catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(dppf), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, the catalyst can be deactivated by oxygen.

-

Solution: Ensure your reaction setup is rigorously deoxygenated. Purge your solvents with an inert gas for at least 30 minutes before use. Consider using a known active Pd(0) source like Pd(PPh₃)₄ to see if the reaction proceeds. However, for benzyl halides, specific ligand systems are often necessary for good results.[1]

-

-

Cause B: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid to facilitate transmetalation.[2][3] The choice of base and solvent are often interdependent.

-

Solution: Cesium carbonate (Cs₂CO₃) is generally a robust base for benzyl halide couplings.[1] If using a weaker base like K₂CO₃ or K₃PO₄, you may need higher temperatures or a different solvent system. A mixture of an organic solvent (like THF, Dioxane, or Toluene) with water can sometimes accelerate the reaction.[1][4]

-

-

Cause C: Poor Quality Reagents. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen). Benzyl bromides can also be unstable.

-

Solution: Use fresh, high-purity starting materials. Check the purity of your boronic acid by NMR. If it appears degraded, consider synthesizing it fresh or purchasing a new batch. Potassium aryltrifluoroborates are often more stable alternatives to boronic acids and can be used effectively in these couplings.[1][5]

-

Question 2: My TLC/LC-MS shows the formation of significant side products. What are they and how can I minimize them?

Answer: Side product formation is a key challenge in optimizing yield. The most common culprits in this specific reaction are homocoupling and starting material degradation.

-

Side Product A: 3,3'-Dicyanobiphenyl (Homocoupling). This product arises from the coupling of two molecules of (3-cyanophenyl)boronic acid.

-

Causality: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6] It can become significant if the oxidative addition of the benzyl bromide to the palladium center is slow.

-

Mitigation Strategy:

-

Rigorous Degassing: The most critical step is to exclude oxygen from your reaction.

-

Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the main catalytic cycle, outcompeting the homocoupling pathway.

-

Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

-

-

-

Side Product B: 2,2'-Dinitrodibenzyl (Bibenzyl). This product results from the coupling of two molecules of 2-nitrobenzyl bromide.

-

Causality: This can occur through various pathways, including radical mechanisms or reductive coupling facilitated by the palladium catalyst. Benzyl halides are more prone to this than aryl halides.[1]

-

Mitigation Strategy:

-

Use a Stoichiometric Excess of Boronic Acid: A slight excess (e.g., 1.2 equivalents) of the boronic acid can help ensure the palladium intermediate reacts with it preferentially.

-

Lower Temperature: If conversion is acceptable at a lower temperature, reducing the heat can often minimize side reactions.

-

-

-

Side Product C: 3-Cyanobenzaldehyde or 2-Nitrotoluene. These can arise from protodeboronation of the boronic acid and reduction or hydrolysis of the benzyl bromide, respectively.

-

Causality: Protodeboronation is often caused by excess water or impurities in the base.[5] Degradation of the benzyl bromide can be base- or temperature-mediated.

-

Mitigation Strategy: Use anhydrous solvents and a high-purity base. Ensure the reaction temperature is not excessively high.

-

Question 3: The reaction seems to work, but I am struggling to purify the final product. What purification strategies do you recommend?

Answer: Purifying molecules with multiple polar functional groups like a nitrile and a nitro group can be challenging due to their polarity and potential for interaction with silica gel.

-

Challenge A: Co-elution with Starting Materials or Side Products. The polarity of your product may be similar to that of the 2,2'-dinitrodibenzyl byproduct or unreacted 2-nitrobenzyl bromide.

-

Solution: Column Chromatography Optimization.

-

Solvent System: Use a shallow solvent gradient during column chromatography. Start with a non-polar solvent like hexanes and slowly increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.

-

Alternative Sorbents: If silica gel proves ineffective, consider using alumina (neutral or basic) or reverse-phase silica gel for your chromatography.

-

-

-

Challenge B: Product Tailing on Silica Gel. The polar nature of the product can lead to broad peaks and poor separation on silica gel.

-

Solution: Additives and Recrystallization.

-

Solvent Additives: Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent can improve peak shape for basic compounds, although your product is neutral. For acidic impurities, a small amount of acetic acid can help.

-

Recrystallization: If a solid crude product is obtained, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).

-

-

-

Challenge C: Potential for Reduction of the Nitro Group. In some cases, purification methods or workup conditions can inadvertently reduce the nitro group.

-

Solution: Mild Work-up. Avoid acidic workups with metals that could cause reduction (e.g., residual zinc from another reaction). Ensure all reagents used in purification are neutral. The reduction of a nitro group to an amine drastically changes the polarity, which can be a purification strategy if desired, but is an issue if the nitro group is required.[7][8]

-

Part 3: Frequently Asked Questions (FAQs)

-

Q1: Why was PdCl₂(dppf) chosen as the catalyst?

-

A: The dppf ligand is a robust, electron-rich phosphine ligand that is effective for a wide range of Suzuki couplings, including those involving more challenging substrates. It helps to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. For benzyl halides, other bulky phosphine ligands like SPhos have also shown good efficacy.[1]

-

-

Q2: Can I use a different base, like sodium carbonate or potassium phosphate?

-

A: Yes, but the reaction efficiency may change. Cesium carbonate is often more effective in couplings with benzyl halides due to its higher solubility in organic solvents and its ability to facilitate the oxidative addition step.[1] Weaker bases may require higher temperatures or longer reaction times.

-

-

Q3: Is it possible to run this reaction at room temperature?

-

A: While some highly reactive Suzuki couplings can proceed at room temperature, the coupling of a benzyl bromide generally requires heating to achieve a reasonable reaction rate. You may be able to achieve some conversion at lower temperatures with a highly active catalyst system, but 80-100°C is a more realistic starting point for optimization.

-

-

Q4: My 2-nitrobenzyl bromide seems to decompose on storage. How can I handle it?

-

A: Benzyl halides, particularly those with electron-withdrawing groups, can be lachrymatory and unstable. Store it in a cool, dark place, preferably under an inert atmosphere. It is best to use it as fresh as possible.

-

-